Isorhamnetin 3-glucuronide-d3
Description
Contextualization of Flavonoids and Their Metabolites in Biological Systems
Flavonoids are secondary metabolites in plants and are abundant in fruits, vegetables, and other plant-based foods. In biological systems, flavonoids and their metabolites are recognized for a range of potential health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comontosight.ai After ingestion, flavonoids undergo extensive metabolism, and it is often their metabolites, rather than the original dietary forms, that are present in circulation and are thought to exert biological effects. nih.govoup.com These metabolites can influence various cellular signaling pathways, such as those involved in inflammation and cell proliferation. acs.org
Rationale for Utilizing Stable Isotope Labeled Isorhamnetin (B1672294) 3-Glucuronide (Isorhamnetin 3-Glucuronide-d3) in Mechanistic Investigations
In the detailed study of flavonoid metabolism, stable isotope-labeled internal standards are invaluable tools. nih.govchromatographyonline.com this compound is a deuterated form of Isorhamnetin 3-glucuronide, meaning that three of its hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. medchemexpress.comcymitquimica.com This labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight. chromatographyonline.com
The primary application of this compound is in stable isotope dilution analysis (SIDA) coupled with mass spectrometry (MS). nih.gov This analytical technique is considered a gold standard for its accuracy and precision in quantifying molecules in complex biological samples. nih.govchromatographyonline.com By adding a known amount of the labeled standard to a sample, researchers can accurately measure the concentration of the unlabeled (endogenous) Isorhamnetin 3-glucuronide. The labeled standard acts as an internal reference that corrects for any loss of the analyte during sample preparation and analysis, overcoming matrix effects that can interfere with quantification. nih.gov This allows for robust and reliable data on the absorption, distribution, metabolism, and excretion (ADME) of Isorhamnetin 3-glucuronide.
Overview of Current Research Landscape and Gaps in Understanding Isorhamnetin 3-Glucuronide Disposition
Current research has identified Isorhamnetin 3-glucuronide as a significant metabolite of quercetin (B1663063) and isorhamnetin found in plasma and urine after consumption of flavonoid-rich foods. cambridge.org Studies have begun to elucidate its pharmacokinetic profile, including its elimination half-life. cambridge.org For instance, one study reported an elimination half-life of 5.34 hours for isorhamnetin-3-glucuronide in human plasma. cambridge.org
However, there are still gaps in our understanding of the complete disposition of Isorhamnetin 3-glucuronide. While it is known to be a metabolite, the precise contributions of different tissues (e.g., intestine, liver) to its formation and the specific UGT enzymes involved require further investigation. acs.orgnih.gov The potential for enterohepatic recirculation, where the metabolite is excreted in bile and then reabsorbed in the intestine, is not fully understood for many flavonoid glucuronides. researchgate.net Furthermore, while some biological activities have been reported for Isorhamnetin 3-glucuronide, such as anti-proliferative effects in cancer cell lines, a comprehensive understanding of its bioactivity and the mechanisms behind it is still an active area of research. medchemexpress.com The use of stable isotope-labeled standards like this compound will be crucial in addressing these knowledge gaps and providing a more complete picture of the role of this flavonoid metabolite in biological systems.
Data Tables
Table 1: Pharmacokinetic Parameters of Selected Flavonoid Metabolites This table presents data from a study investigating the metabolites of quercetin after the consumption of fried onions. Note that these values can vary depending on the individual and the food source.
| Metabolite | Peak Plasma Concentration (Cmax) (µM) | Time to Peak Plasma Concentration (Tmax) (h) | Elimination Half-life (t1/2) (h) |
| Quercetin-3'-sulphate | Sub-micromolar | 0.6–0.8 | 1.71 |
| Quercetin-3-glucuronide | Sub-micromolar | 0.6–0.8 | 2.33 |
| Isorhamnetin-3-glucuronide | Sub-micromolar | 0.6–0.8 | 5.34 |
| Quercetin diglucuronide | Sub-micromolar | 0.6–0.8 | 1.76 |
| Quercetin glucuronide sulphate | Not specified | 2.5 | 4.54 |
Data sourced from Day et al. (2001) as cited in a comprehensive review. cambridge.org
Table 2: Investigated Biological Activities of Isorhamnetin 3-glucuronide This table summarizes in vitro findings on the potential biological effects of Isorhamnetin 3-glucuronide.
| Biological Activity | Cell Line | Key Findings |
| Anti-proliferative activity | MCF-7 (Human breast cancer) | Showed anti-proliferative effects in a dose-dependent manner. |
| Apoptosis induction | MCF-7 (Human breast cancer) | Induced apoptosis in a dose-dependent manner. |
| Cell cycle arrest | MCF-7 (Human breast cancer) | Caused cell cycle arrest at the S-phase in a dose-dependent manner. |
Data sourced from a study by Wu Q, et al. (2018) as presented by a chemical supplier. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20O13 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1/i1D3 |
InChI Key |
VVZWHOMBDMMRSC-CFGQIPQKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Approaches for Isorhamnetin 3 Glucuronide D3
Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation at Specific Sites
The chemical synthesis of Isorhamnetin (B1672294) 3-glucuronide-d3 is a multi-step process that hinges on two critical stages: the deuteration of the isorhamnetin aglycone and the subsequent regioselective glucuronidation.
Deuteration of Aglycone Precursors for Isorhamnetin 3-Glucuronide-d3 Synthesis
The introduction of deuterium into the isorhamnetin aglycone is the foundational step for creating the labeled compound. Various methods can achieve this, primarily through hydrogen-deuterium (H/D) exchange reactions on the isorhamnetin precursor.
One common technique involves an H/D exchange process in a deuterium-donor solvent. researchgate.net For instance, flavonoids can be deuterated by treatment under hydrothermal conditions with heavy water (D₂O), often with the pH adjusted to be slightly alkaline using a reagent like sodium deuteroxide (NaOD). nih.gov This process facilitates the exchange of labile protons on the aromatic rings with deuterium atoms. The temperature and duration of the reaction are critical parameters that control the extent of deuteration. nih.gov
Another approach utilizes strong deuterated acids, such as trifluoroacetic acid-d (CF₃COOD), as the solvent and catalyst for the exchange. researchgate.net Studies on flavonoids like patuletin (B190373) have shown that this method can lead to regioselective deuteration, for example at the C(8) position, via a keto-enol tautomerism mechanism. researchgate.net By carefully selecting the reaction conditions and the deuterating agent, it is possible to control the specific sites of deuterium incorporation on the isorhamnetin molecule to produce the desired d3-aglycone precursor.
Regioselective Glucuronidation Techniques for Labeled Isorhamnetin
Once the deuterated isorhamnetin-d3 aglycone is synthesized, the next crucial step is the regioselective attachment of a glucuronic acid moiety at the 3-hydroxyl position. Chemical glucuronidation of flavonoids is challenging due to the presence of multiple hydroxyl groups with similar reactivity. frontiersin.orgoup.com To achieve regioselectivity, a strategy involving protection and deprotection of functional groups is typically employed. researchgate.net
The general process involves:
Protection: The hydroxyl groups at positions 5, 7, and 4' of the deuterated isorhamnetin are selectively protected with suitable chemical groups (e.g., benzyl (B1604629) or silyl (B83357) ethers). This leaves the 3-OH group available for reaction.
Glycosylation: The protected isorhamnetin-d3 is then reacted with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate (B1259523) derivative, in the presence of a promoter (e.g., a Lewis acid). This forms the glycosidic bond at the 3-position.
Deprotection: Finally, all protecting groups are removed under specific conditions (e.g., catalytic hydrogenation for benzyl groups) to yield the final product, this compound.
This method, while effective, can be labor-intensive and require extensive purification at each step. oup.com
Enzymatic Synthesis of this compound using UGT Enzymes and Deuterated UDP-Glucuronic Acid
An alternative to chemical synthesis is the use of enzymatic methods, which can offer high regioselectivity under mild reaction conditions. oup.com This approach relies on UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in biological systems. nih.govscispace.com
In this strategy, the isotopic label is incorporated into the sugar donor rather than the aglycone. The synthesis involves incubating non-labeled isorhamnetin with a specific UGT isozyme and deuterated UDP-glucuronic acid (UDPGA-d3). The synthesis of UDPGA-d3 would typically start from a commercially available deuterated monosaccharide, such as D-glucose-d_x_, which is then converted to UDPGA-d3 through established chemoenzymatic pathways.
The key to this method's success is the selection of a UGT enzyme with a high preference for the 3-OH position of flavonols. nih.gov Research has shown that several UGT isoforms exhibit distinct positional preferences. For example, UGT1A7, UGT1A9, and UGT1A10 have been reported to preferentially glucuronidate the 3-OH group of flavonols. nih.gov In contrast, other isoforms like UGT1A1 and UGT1A3 favor the 7-OH position. scispace.comnih.gov By using an engineered yeast or bacterial system to express the desired UGT enzyme, unlabeled isorhamnetin can be efficiently and regioselectively converted to Isorhamnetin 3-glucuronide using UDPGA-d3 as the donor for the labeled glucuronic acid moiety.
Chemoenzymatic Combination Approaches for Production of this compound
Chemoenzymatic approaches combine the advantages of both chemical and enzymatic synthesis to create an efficient production pathway for this compound. This hybrid strategy can overcome the limitations of each method when used alone. oup.com
A plausible chemoenzymatic route involves two main stages:
Chemical Deuteration of the Aglycone: The isorhamnetin aglycone is first deuterated using established chemical methods, such as the H/D exchange described in section 2.1.1, to produce isorhamnetin-d3. This allows for precise control over the introduction and location of the deuterium label on the core flavonoid structure.
Enzymatic Regioselective Glucuronidation: The resulting isorhamnetin-d3 is then used as a substrate in a biocatalytic reaction. It is incubated with a selected UGT enzyme (e.g., UGT1A7 or UGT1A9) that specifically targets the 3-OH position, and a non-labeled UDP-glucuronic acid donor. nih.gov
This approach leverages the robustness of chemical synthesis for isotopic labeling and the high regioselectivity of enzymatic catalysis for the glycosylation step. oup.com This avoids the complex protection-deprotection sequences required in purely chemical glucuronidation and the need to synthesize a deuterated UDPGA donor required in a purely enzymatic approach.
Table 1: Comparison of Synthetic Strategies for this compound
| Feature | Chemical Synthesis | Enzymatic Synthesis | Chemoenzymatic Synthesis |
|---|---|---|---|
| Labeling Source | Deuterated Aglycone (Isorhamnetin-d3) | Deuterated Sugar Donor (UDPGA-d3) | Deuterated Aglycone (Isorhamnetin-d3) |
| Glucuronidation | Chemical coupling with protection/deprotection steps researchgate.net | UGT enzyme-catalyzed reaction nih.gov | UGT enzyme-catalyzed reaction |
| Regioselectivity | Achieved via protecting groups, can lead to isomeric impurities oup.com | High, determined by specific UGT isoform used nih.gov | High, determined by specific UGT isoform used nih.gov |
| Key Challenge | Multi-step, labor-intensive, potentially harsh conditions oup.com | Requires synthesis of labeled UDPGA-d3 and expression of active enzyme | Requires both chemical synthesis of labeled aglycone and enzyme availability |
Analytical Assessment of Purity and Isotopic Enrichment for Research-Grade this compound
To ensure the suitability of this compound as a research-grade internal standard, rigorous analytical assessment of its chemical purity and isotopic enrichment is essential. A combination of chromatographic and spectrometric techniques is employed for this purpose.
Chemical Purity: High-Performance Liquid Chromatography (HPLC), often coupled with a UV-Vis or photodiode array (PDA) detector, is the primary method for assessing chemical purity. oup.commdpi.com The sample is separated on a suitable column (e.g., C18), and the purity is determined by comparing the peak area of the target compound to the areas of any impurity peaks in the chromatogram. frontiersin.org This ensures that the final product is free from starting materials, unreacted intermediates, and side products.
Isotopic Enrichment and Structural Confirmation: Mass Spectrometry (MS) is indispensable for confirming the successful incorporation of deuterium and for structural elucidation.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized molecule. A successful synthesis will show a molecular ion peak corresponding to the mass of Isorhamnetin 3-glucuronide plus the mass of three deuterium atoms minus the mass of three protons.
Isotopic Enrichment: MS analysis can quantify the level of isotopic enrichment by measuring the relative intensities of the ion signals for the labeled (d3), partially labeled (d1, d2), and unlabeled (d0) compound. nih.gov For a high-quality standard, the enrichment of the d3 isotopologue should be very high (often >98%).
Structural Analysis: Tandem Mass Spectrometry (MS/MS) provides structural confirmation. mdpi.com The molecule is fragmented in the mass spectrometer, and the resulting fragmentation pattern is analyzed. A characteristic neutral loss of the deuterated glucuronic acid moiety (179 Da for a d3-glucuronide, compared to 176 Da for a non-labeled one) from the parent ion would confirm the structure. nih.gov Further fragmentation of the aglycone can help confirm the identity of isorhamnetin.
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information. ¹H-NMR spectra are used to confirm the position of the deuterium atoms by observing the disappearance or reduction in the integration of the corresponding proton signals. ¹³C-NMR can also show characteristic shifts upon deuteration.
Table 2: Analytical Techniques for Quality Assessment
| Technique | Purpose | Key Findings |
|---|---|---|
| HPLC-UV/PDA | Chemical Purity Assessment | Quantifies the percentage purity by separating the target compound from impurities. oup.com |
| HRMS | Isotopic Enrichment & Formula Confirmation | Confirms the correct molecular weight for the d3-labeled compound and determines the percentage of isotopic incorporation. |
| MS/MS | Structural Confirmation | Verifies the presence of the deuterated glucuronide by observing characteristic neutral loss and confirms the aglycone structure through fragmentation patterns. mdpi.com |
| NMR (¹H, ¹³C) | Definitive Structural Elucidation | Confirms the precise location of deuterium atoms on the isorhamnetin ring by observing the absence of specific proton signals. researchgate.net |
Advanced Bioanalytical Methodologies Employing Isorhamnetin 3 Glucuronide D3
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis of Isorhamnetin (B1672294) Glucuronides
LC-MS has emerged as the preferred technique for the analysis of flavonoid glucuronides due to its high sensitivity and selectivity. nih.govnih.gov This is particularly important for metabolites like isorhamnetin glucuronides, which are often present at low concentrations in biological samples. nih.gov
Development and Validation of LC-MS/MS Methods Utilizing Isorhamnetin 3-Glucuronide-d3 as a Stable Isotope Internal Standard (SIIS)
The use of a stable isotope-labeled internal standard (SIIS) is considered the gold standard in quantitative bioanalysis using LC-MS/MS. acanthusresearch.comnih.gov this compound, as a SIIS, offers significant advantages over using structurally similar analog internal standards. scispace.com Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. acanthusresearch.com This co-behavior allows for accurate correction of variations that can occur during sample preparation and instrumental analysis. acanthusresearch.comjsbms.jp
Method validation for LC-MS/MS assays incorporating this compound would typically follow regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. mdpi.com The linearity of the method is established by analyzing a series of calibration standards, and a good linear relationship is expected over a defined concentration range. scielo.brnih.gov For instance, in the analysis of similar flavonoid glucuronides, linear response ranges have been reported from low nanomolar concentrations upwards. researchgate.net The use of a deuterated internal standard like this compound helps to ensure the accuracy and reproducibility of these measurements. scispace.com
Table 1: Key Parameters in LC-MS/MS Method Validation
| Parameter | Description | Typical Acceptance Criteria | Role of this compound |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | Ensures consistent response ratio over the calibration range. |
| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) | Compensates for systematic errors in sample processing and analysis. |
| Precision | The degree of scatter between a series of measurements. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | Corrects for random variations, improving reproducibility. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. | Distinguishable by mass, ensuring no interference with the analyte signal. |
| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible, though not necessarily 100%. | The ratio of analyte to IS response corrects for variability in recovery. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Minimized and compensated for. | Co-elutes with the analyte, experiencing similar matrix effects, thus correcting for signal suppression or enhancement. myadlm.orgnih.gov |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration remains within acceptable limits. | Can be used to assess the stability of the native compound during sample storage and processing. |
Optimization of Chromatographic Separation Parameters for Isorhamnetin 3-Glucuronide
Achieving optimal chromatographic separation is critical for resolving Isorhamnetin 3-glucuronide from its isomers and other matrix components, which can cause interference. researchgate.netuva.es Reversed-phase liquid chromatography (RP-LC) is the most common approach. nih.gov
Key parameters for optimization include:
Column Chemistry: C18 columns are widely used for the separation of flavonoids and their glucuronides. nih.govresearchgate.net The choice of a specific C18 phase can influence selectivity.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a small percentage of formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. nih.govmdpi.com The gradient profile is carefully optimized to achieve the best separation in the shortest possible run time. mostwiedzy.pl
Flow Rate and Column Temperature: These parameters are adjusted to optimize resolution and analysis time. jsbms.jpmostwiedzy.pl
For example, a typical starting point for method development could involve a C18 column with a mobile phase of water with 0.1% formic acid and acetonitrile, using a gradient elution. mdpi.comresearchgate.net
Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring) for Isorhamnetin 3-Glucuronide and Its Labeled Analog
Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole instrument, is the detection method of choice for quantification due to its high selectivity and sensitivity. scispace.com The most common acquisition mode is Multiple Reaction Monitoring (MRM). science.govnih.gov
In an MRM experiment, specific precursor-to-product ion transitions are monitored for both the analyte (Isorhamnetin 3-glucuronide) and its stable isotope-labeled internal standard (this compound).
Precursor Ion Selection: For Isorhamnetin 3-glucuronide, the precursor ion in negative ionization mode would be the deprotonated molecule [M-H]⁻. The precursor ion for this compound would be [M+3-H]⁻, reflecting the three-dalton mass increase from the deuterium (B1214612) labels.
Product Ion Selection: Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. For flavonoid glucuronides, a common fragmentation is the loss of the glucuronic acid moiety, resulting in the aglycone ion. semanticscholar.org Therefore, a likely product ion for Isorhamnetin 3-glucuronide would be the isorhamnetin aglycone fragment. The same fragmentation would be expected for the d3-labeled standard.
Optimization of MS Parameters: Parameters such as declustering potential (DP) and collision energy (CE) are optimized for each MRM transition to maximize signal intensity. mdpi.comscielo.brresearchgate.net
Table 2: Hypothetical MRM Transitions for Isorhamnetin 3-Glucuronide and its d3 Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Isorhamnetin 3-glucuronide | 491.1 | 315.1 | Negative |
| This compound | 494.1 | 318.1 or 315.1 | Negative |
| Depending on the position of the deuterium label on the isorhamnetin aglycone. |
The high specificity of MRM allows for the accurate quantification of the analyte even in the presence of a complex biological matrix. science.gov
Sample Preparation Techniques for Complex Biological Matrices
The goal of sample preparation is to extract Isorhamnetin 3-glucuronide from the biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the analyte. mdpi.comresearchgate.net
Common techniques include:
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. researchgate.netnih.gov While quick, it may result in less clean extracts and significant matrix effects. scispace.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It can provide cleaner extracts than PPT. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. nih.govmdpi.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent. scispace.com SPE can significantly reduce matrix effects. nih.gov
Strategies for Minimizing Matrix Effects and Enhancing Analytical Robustness with Deuterated Standards
Matrix effects, caused by co-eluting endogenous components of the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govresearchgate.net
The use of a deuterated internal standard like this compound is the most effective strategy to compensate for matrix effects. myadlm.orgresearchgate.netsemanticscholar.org Because the SIIS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to a more accurate and robust measurement. scispace.com
While SIIS are highly effective, it is still good practice to minimize matrix effects through optimized sample preparation and chromatography. nih.govchromatographyonline.com For instance, a well-developed SPE method can remove many of the interfering phospholipids (B1166683) and other matrix components before LC-MS analysis. nih.gov
Methodological Considerations for High-Throughput Quantitative Analysis
In many research settings, such as pharmacokinetic studies, a large number of samples need to be analyzed. This necessitates the development of high-throughput methods. mdpi.com
Key considerations for high-throughput analysis include:
Simplified Sample Preparation: Automated sample preparation techniques, such as the use of 96-well SPE plates, can significantly increase throughput. nih.govbham.ac.uk
Fast Chromatography: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with shorter columns and smaller particle sizes can dramatically reduce run times without sacrificing resolution. mdpi.comacs.org Analysis times of just a few minutes per sample are often achievable. researchgate.net
Efficient Data Processing: Automated data processing software is essential for handling the large amount of data generated in a high-throughput environment.
By combining automated sample preparation, fast UHPLC separation, and sensitive MS/MS detection with the use of a reliable stable isotope-labeled internal standard like this compound, it is possible to develop robust and high-throughput methods for the quantitative analysis of isorhamnetin glucuronides in biological matrices. nih.govnih.gov
Mechanistic Investigations of Isorhamnetin and Glucuronide Disposition Using Isorhamnetin 3 Glucuronide D3 As a Tracer
In Vitro Studies of Isorhamnetin (B1672294) Glucuronidation and Deconjugation
In vitro studies are fundamental to understanding the metabolic processing of isorhamnetin at a cellular and enzymatic level. These investigations pinpoint the specific enzymes responsible for its glucuronidation and the subsequent deconjugation of its metabolites.
Glucuronidation, a key Phase II metabolic pathway, is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which are prevalent in the liver and intestines. nih.gov The specific UGT isoforms that metabolize isorhamnetin determine the position of glucuronide attachment and the rate of its formation. Studies using various human UGT isoforms have shown that isorhamnetin is selectively metabolized.
Research has demonstrated that UGT1A3 and UGT1A9 are particularly active in the glucuronidation of isorhamnetin. nih.govmdpi.com UGT1A3 has been shown to produce the 7-O-glucuronide of isorhamnetin. nih.gov In contrast, other isoforms such as UGT1A4, 1A6, 1A8, and several from the UGT2B family (2B4, 2B7, 2B15, 2B17) display no significant reactivity with isorhamnetin. nih.gov This specificity highlights the crucial role of a select few UGTs in the metabolism of this flavonoid.
| UGT Isoform | Reactivity with Isorhamnetin | Glucuronide Product(s) Formed |
| UGT1A1 | Moderate | Isorhamnetin Glucuronide |
| UGT1A3 | High | Isorhamnetin 7-O-glucuronide |
| UGT1A4 | None | - |
| UGT1A6 | None | - |
| UGT1A8 | None | - |
| UGT1A9 | High | Isorhamnetin Glucuronide |
| UGT2B4 | None | - |
| UGT2B7 | None | - |
| UGT2B15 | None | - |
| UGT2B17 | None | - |
This table summarizes findings on the reactivity of various human UGT isoforms with isorhamnetin, based on in vitro assays. nih.govmdpi.comnih.gov
Deconjugation, the process of removing the glucuronic acid moiety, is critical for the potential bioactivation of flavonoid glucuronides. nih.gov This reaction is catalyzed by the enzyme β-glucuronidase. This enzyme is notably released by immune cells like neutrophils at sites of inflammation, suggesting a mechanism by which inactive glucuronide metabolites circulating in the plasma can be converted back to their more biologically active aglycone form (isorhamnetin) in specific tissues. nih.govresearchgate.net
Kinetic studies have been performed to characterize the hydrolysis of isorhamnetin 3-glucuronide (also referred to as 3'-methylquercetin-3-glucuronide) by β-glucuronidase from various sources. nih.gov The enzyme shows activity across an acidic pH range, with optimal activity typically between pH 3.5 and 5.0, which can be found in inflammatory microenvironments. nih.govwur.nl The deconjugation process follows first-order kinetics, and the kinetic parameters are comparable to those for other flavonoid glucuronides, indicating that this is a general pathway for flavonoid metabolism. nih.gov The ability of β-glucuronidase to hydrolyze isorhamnetin 3-glucuronide supports the theory that glucuronides act as transport forms, with the aglycone being released at target sites to exert its effects. redheracles.net
| β-Glucuronidase Source | Substrate | Km (μM) | Vmax (μmol·min-1·unit-1) |
| Human Neutrophil | Isorhamnetin-3-glucuronide | 162 | 2.943 |
| Human Recombinant | Isorhamnetin-3-glucuronide | 165 | 2.983 |
| Myeloid PLB-985 Cells | Isorhamnetin-3-glucuronide | 205 | 4.881 |
| Helix pomatia | Isorhamnetin-3-glucuronide | 87 | 1.838 |
This table presents the kinetic parameters for the deconjugation of isorhamnetin 3-glucuronide by β-glucuronidase from different sources, measured at pH 4.0. nih.gov Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity, and Vmax represents the maximum reaction rate.
The movement of isorhamnetin 3-glucuronide into and out of cells is mediated by various transporter proteins. Understanding these mechanisms is key to determining the compound's tissue distribution and elimination. In vitro studies using cell lines that overexpress specific transporters have identified several key players.
Organic Anion-Transporting Polypeptides (OATPs) are involved in the hepatic uptake of flavonoids and their conjugates. mdpi.com Specifically, OATP1B1, OATP1B3, and OATP2B1 have been implicated in the uptake of glucuronides from the blood into liver cells. mdpi.comnih.govelifesciences.org Conversely, efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) are responsible for pumping these conjugates out of cells, for instance, into the bile or back into the intestinal lumen. mdpi.com
Studies have shown that isorhamnetin 3-glucuronide can inhibit the function of these transporters, suggesting it is a substrate for them. mdpi.com The interaction with both uptake and efflux transporters is a critical determinant of the compound's net cellular accumulation and its subsequent metabolic fate, including its potential for enterohepatic recycling. mdpi.commdpi.com
| Transporter | Compound | IC50 (μM) | Effect |
| OATP1B1 | Isorhamnetin-3-glucuronide | 18.0 | Inhibition |
| OATP1B3 | Isorhamnetin-3-glucuronide | 11.2 | Inhibition |
| OATP2B1 | Isorhamnetin-3-glucuronide | 12.8 | Inhibition |
| BCRP | Isorhamnetin-3-glucuronide | 21.0 | Inhibition |
| MRP2 | Isorhamnetin-3-glucuronide | 22.8 | Inhibition |
This table shows the half-maximal inhibitory concentrations (IC50) of isorhamnetin 3-glucuronide against various human uptake (OATP) and efflux (BCRP, MRP2) transporters, indicating a direct interaction. mdpi.com
In Vivo Metabolic Fate and Tissue Distribution Studies in Preclinical Models
Animal models, particularly rats, are essential for studying the complete pharmacokinetic profile and metabolic journey of isorhamnetin and its glucuronides within a living system.
Following oral administration to rats, isorhamnetin is rapidly metabolized, and its glucuronide and sulfate (B86663) conjugates become the major forms circulating in the plasma, while the parent aglycone is often found in very low concentrations. nih.govresearchgate.net Isorhamnetin 3-glucuronide has been identified as a major metabolite of quercetin (B1663063) in both rats and humans. chemfaces.comresearchgate.net
Pharmacokinetic studies in rats show that after oral administration of flavonoid extracts containing isorhamnetin, the glucuronide conjugates reach peak concentrations in the plasma and are then gradually eliminated. researchgate.net The area under the curve (AUC) for the glucuronide conjugates is substantially higher than that of the free aglycone, confirming that conjugation is the primary metabolic fate. researchgate.net For instance, after administering a flavonoid fraction from Abelmoschus manihot to rats, the AUC of isorhamnetin-glucuronide conjugates was found to be significantly higher than that of the isorhamnetin aglycone. researchgate.net
| Animal Model | Compound | Administration | Cmax (μg/mL) | Tmax (h) | AUC (hr*μg/mL) |
| Sprague-Dawley Rat | Kaempferol (B1673270) (Metabolite: Isorhamnetin) | IV (10 mg/kg) | - | - | 0.76 ± 0.1 |
| Sprague-Dawley Rat | Isorhamnetin-glucuronide conjugate | Oral (400 mg/kg FFA) | - | - | 719.65 ± 619.22 (μmol·h/L) |
| Spontaneously Hypertensive Rat | Isorhamnetin 3-glucuronide | IV (1 mg/kg) | - | - | - |
This table compiles pharmacokinetic data for isorhamnetin and its glucuronide from various studies in rats. nih.govresearchgate.netchemfaces.com Note: Direct pharmacokinetic values for pure isorhamnetin 3-glucuronide are not always available; data are often derived from studies of parent compounds like quercetin or flavonoid fractions. Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC is the area under the concentration-time curve.
Enterohepatic recirculation is a significant process that can prolong the presence of a compound in the body. For flavonoid glucuronides, this involves excretion from the liver into the bile, passage into the intestine, hydrolysis back to the aglycone by gut microbiota, and subsequent reabsorption. nih.govmdpi.com
Recent research has proposed a more nuanced model called "Hepatoenteric Recycling" (HER). elifesciences.org In this pathway, flavonoids are first glucuronidated in the intestine. These glucuronides are absorbed, travel via the portal vein to the liver, where they are taken up by hepatocytes (via transporters like OATPs) and then secreted into the bile (via transporters like MRP2). nih.govelifesciences.org Once in the intestine, gut microbial β-glucuronidases hydrolyze the glucuronides back into their aglycone form, which can then be reabsorbed, completing the cycle. nih.govfrontiersin.org This recycling mechanism can lead to multiple peaks in the plasma concentration-time profile and significantly extends the apparent half-life of the flavonoid. elifesciences.orgpeerj.com The efficient recycling of glucuronides by the liver, with hepatic uptake being a rate-limiting step, underscores the complex interplay between the liver, intestine, and gut microbiome in the disposition of isorhamnetin 3-glucuronide. nih.gov
Investigation of Interspecies Differences in Glucuronidation and Disposition
In mice, orally administered quercetin is rapidly absorbed and metabolized, with isorhamnetin appearing as a major metabolite in plasma. koreascience.kr Both quercetin and isorhamnetin are found predominantly as glucuronide and/or sulfate conjugates. koreascience.kr The tissue distribution in mice shows the highest concentrations of quercetin and isorhamnetin in the liver and kidneys, followed by the spleen. koreascience.kr Studies in rats have shown similar patterns of rapid metabolism and extensive first-pass glucuronidation in the gut and liver for related flavonoids like kaempferol, resulting in low oral bioavailability of the aglycone. nih.govresearchgate.net For instance, the oral bioavailability of kaempferol in rats was found to be approximately 2%. nih.govresearchgate.net This extensive first-pass metabolism is a common feature for many flavonoids across species. nih.govmdpi.com
Pharmacokinetic parameters often differ between species, which can be attributed to variations in the expression and activity of metabolic enzymes and transporters. fda.gov For example, a study on a different compound, DNDI-VL-2098, showed that while it had low blood clearance in mice, rats, and dogs, it had a moderate clearance in hamsters, highlighting species-specific differences in metabolism. dndi.org Such differences in enzyme kinetics are critical for extrapolating preclinical data to humans. fda.gov The disposition of phenolic compounds can be mediated by intestinal glucuronidation followed by hepatic recycling, a mechanism that can also vary between species. mdpi.com
The use of Isorhamnetin 3-glucuronide-d3 as a tracer would be invaluable in precisely delineating these interspecies differences. Stable isotope-labeled compounds allow for the accurate tracking and quantification of the parent compound and its metabolites, distinguishing them from endogenous molecules. researchgate.netnih.govfrontiersin.org This would enable a direct comparison of the rates of absorption, distribution, metabolism (specifically glucuronidation and deglucuronidation), and excretion of isorhamnetin glucuronide in various species, providing crucial data for understanding species-specific disposition and for the translation of preclinical findings to human contexts.
Interactive Data Table: Pharmacokinetic Insights for Isorhamnetin and Related Flavonoids in Rodents
| Compound | Species | Key Findings | Reference(s) |
| Quercetin & Isorhamnetin | Mouse | Rapid absorption and metabolism to glucuronide/sulfate conjugates. Tissue distribution: Liver > Kidney > Spleen. | koreascience.kr |
| Isorhamnetin | Rat | Isorhamnetin administration for 4 weeks showed therapeutic effects in a diabetes model. | nih.gov |
| Kaempferol | Rat | Poor oral bioavailability (~2%) due to extensive first-pass glucuronidation in the gut and liver. | nih.govresearchgate.net |
| Isorhamnetin | Mouse | In a diet-induced obesity model, isorhamnetin helped prevent weight gain and improved lipid profiles. | researchgate.net |
Biotransformation of Isorhamnetin Glucuronides by Gut Microbiota Using Labeled Tracers
The gut microbiota plays a pivotal role in the biotransformation of flavonoids, including isorhamnetin and its conjugates. tandfonline.comtandfonline.comnih.gov While dietary flavonoids are often consumed as glycosides, they undergo extensive metabolism in the gastrointestinal tract. nih.gov The majority of flavonoid glycosides that are not absorbed in the small intestine reach the colon, where they are subjected to the enzymatic action of the resident microbiota. oregonstate.edu
A key transformation is the hydrolysis of glycosidic and glucuronide bonds by bacterial enzymes such as β-glucosidases and β-glucuronidases, which releases the aglycone. nih.govmdpi.com This deglycosylation/deglucuronidation step is crucial, as the aglycone is often more biologically active than its conjugated form. acs.orgnih.gov For instance, studies on isorhamnetin 3,7-di-O-β-d-glucopyranoside in rats suggested that its antioxidant effects were attributable to the in vivo conversion to the aglycone, isorhamnetin, by intestinal bacteria. acs.orgnih.gov
In vitro studies using human intestinal flora have demonstrated the metabolism of various isorhamnetin glycosides. acs.orgscispace.comnih.govnih.gov For example, isorhamnetin-3-O-glucoside is readily metabolized by a majority of tested human intestinal bacteria into its aglycone, isorhamnetin. acs.orgnih.gov This aglycone can then undergo further biotransformation, including demethoxylation to form kaempferol, dehydroxylation, and acetylation. acs.orgacs.org Similarly, isorhamnetin-3-O-neohesperidoside is first deglycosylated to isorhamnetin-3-O-glucoside and then to the aglycone isorhamnetin, which can be further demethylated to quercetin. scispace.comnih.gov These findings strongly suggest that isorhamnetin glucuronides, upon reaching the colon, would be similarly hydrolyzed by bacterial β-glucuronidases to release isorhamnetin. tandfonline.comnih.gov
The use of stable isotope-labeled tracers, such as this compound, is a powerful technique to definitively trace these metabolic pathways. mdpi.com Labeled tracers allow for the unambiguous identification and quantification of metabolites produced by the gut microbiota, distinguishing them from the body's own metabolites. researchgate.net This approach would enable precise tracking of the deglucuronidation of this compound to labeled isorhamnetin and any subsequent formation of other labeled metabolites by the gut microbiota. This detailed understanding of the biotransformation of isorhamnetin glucuronides is essential for elucidating the mechanisms behind their bioactivity, as the metabolites produced by the gut microbiota can have distinct biological effects from the parent compound. tandfonline.comfrontiersin.org
Interactive Data Table: In Vitro Metabolic Fate of Isorhamnetin Glycosides with Human Gut Microbiota
| Parent Compound | Bacterial Strains | Major Metabolites Identified | Metabolic Pathways | Reference(s) |
| Isorhamnetin 3-O-glucoside | Majority of tested strains (e.g., Escherichia sp., Enterococcus sp., Bacillus sp.) | Isorhamnetin, Kaempferol | Deglycosylation, Demethoxylation | acs.orgnih.govacs.org |
| Isorhamnetin 3-O-glucoside | Escherichia sp. 12 | Acetylated isorhamnetin 3-O-glucoside, Kaempferol 3-O-glucoside | Acetylation | acs.orgnih.gov |
| Isorhamnetin 3-O-glucoside | Escherichia sp. 4 | Quercetin | Dehydroxylation | acs.orgnih.gov |
| Isorhamnetin-3-O-neohesperidoside | Majority of tested strains (e.g., Escherichia sp. 23) | Isorhamnetin-3-O-glucoside, Isorhamnetin, Quercetin | Deglycosylation, Demethylation | scispace.comnih.gov |
Applications of Isorhamnetin 3 Glucuronide D3 in Advanced Preclinical Research
Integration in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Unlabeled Isorhamnetin (B1672294) Conjugates
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between a drug's concentration in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). catapult.org.uk For flavonoid conjugates like isorhamnetin 3-glucuronide, establishing a clear link between exposure and biological response is crucial for predicting therapeutic efficacy and understanding mechanisms of action.
The accuracy of any PK/PD model is fundamentally dependent on the quality of the pharmacokinetic data. This is where Isorhamnetin 3-glucuronide-d3 plays a pivotal role. When analyzing biological matrices such as plasma or tissue homogenates using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated internal standard is added to each sample. nih.gov Because this compound is chemically identical to the analyte of interest (unlabeled isorhamnetin 3-glucuronide) but has a different mass, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency or suppression. wisdomlib.org This allows for the correction of analytical variability, leading to highly accurate and precise quantification of the unlabeled conjugate.
The high-quality concentration-time data generated using this internal standard is then used to build robust PK models. These models, in turn, are integrated with pharmacodynamic data (e.g., biomarkers of anti-inflammatory or antioxidant activity) to construct PK/PD models that can simulate the dose-response relationship of isorhamnetin and its conjugates.
Table 1: Illustrative Pharmacokinetic Parameters for Isorhamnetin 3-Glucuronide Determined Using a Deuterated Internal Standard
| Parameter | Description | Illustrative Value |
| Cmax | Maximum plasma concentration | 250 ng/mL |
| Tmax | Time to reach maximum concentration | 2.5 hours |
| AUC(0-t) | Area under the plasma concentration-time curve | 1200 ng·h/mL |
| t1/2 | Elimination half-life | 4.8 hours |
This is a hypothetical data table for illustrative purposes.
Utilization in Investigating Metabolic Interactions (e.g., Enzyme Induction/Inhibition) Affecting Isorhamnetin Metabolism
Flavonoids and their metabolites can be subject to complex metabolic pathways, often involving cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). They can also be perpetrators of drug-drug interactions by inducing or inhibiting these enzymes. labcorp.comcriver.com Investigating these metabolic interactions is a critical component of preclinical safety assessment.
In vitro assays using human liver microsomes or hepatocytes are the gold standard for evaluating the potential of a compound to cause drug-drug interactions. nih.gov These assays measure the rate of metabolism of a probe substrate for a specific enzyme in the presence and absence of the test compound (e.g., isorhamnetin). To accurately determine the formation of metabolites, a stable isotope-labeled internal standard like this compound is indispensable. nih.gov
For instance, in a CYP inhibition assay, various concentrations of isorhamnetin would be incubated with human liver microsomes and a specific CYP probe substrate. The rate of metabolite formation from the probe substrate would be measured by LC-MS/MS, using a deuterated internal standard of the metabolite to ensure accurate quantification. labcorp.com Similarly, in enzyme induction studies, hepatocytes are treated with isorhamnetin, and changes in enzyme activity are measured. bioivt.com The precise data obtained allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC50) or the induction potential, which are then used to predict the likelihood of clinical drug-drug interactions.
Table 2: Example Data from an In Vitro CYP Inhibition Assay for Isorhamnetin
| Isorhamnetin Concentration (µM) | CYP3A4 Activity (% of Control) |
| 0.1 | 98.2 |
| 1 | 85.5 |
| 10 | 52.1 |
| 50 | 25.8 |
| 100 | 10.3 |
This is a hypothetical data table for illustrative purposes. Accurate measurement of CYP3A4 activity would rely on a suitable internal standard.
Development of In Vitro-In Vivo Correlation (IVIVC) Models for Flavonoid Glucuronides
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration profile). nih.govnih.gov Establishing a successful IVIVC can streamline drug development by allowing in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies.
The development of an IVIVC model requires high-quality in vivo pharmacokinetic data to accurately determine the fraction of the drug absorbed over time. nih.gov As described in the PK/PD section, the use of this compound as an internal standard is essential for obtaining the reliable plasma concentration data needed for these calculations. Through a process called deconvolution, the in vivo absorption profile can be derived from the plasma concentration-time data. This in vivo absorption profile is then correlated with the in vitro dissolution profile.
For flavonoid glucuronides, which may have complex absorption and metabolism, a robust IVIVC is particularly valuable. The precision afforded by using a deuterated internal standard ensures that the correlation is built on a solid foundation of accurate in vivo data, increasing the model's predictive power.
Application in Quantitative Systems Pharmacology (QSP) Models to Predict Flavonoid Disposition
Quantitative Systems Pharmacology (QSP) is a modeling discipline that integrates systems biology and pharmacology to create mechanistic models of the interactions between a drug and a biological system. science.gov These models are more complex than traditional PK/PD models and can incorporate a wide range of physiological and biochemical processes, such as enzyme kinetics, transporter activity, and signaling pathways, to predict a drug's disposition and effect. youtube.com
The development and validation of QSP models require extensive, high-quality data from a variety of sources, including in vitro and preclinical in vivo studies. For predicting the disposition of a flavonoid like isorhamnetin, a QSP model would incorporate data on its absorption, distribution, metabolism (including glucuronidation to isorhamnetin 3-glucuronide), and elimination.
The role of this compound in this context is to ensure the accuracy of the data fed into the model. For example, by providing precise measurements of the concentrations of isorhamnetin 3-glucuronide in plasma, urine, and various tissues, researchers can more accurately calibrate and validate the parameters within the QSP model that govern the metabolism and transport of isorhamnetin and its conjugates. This leads to a more reliable model that can be used to simulate the effects of different dosing regimens or to explore the impact of genetic polymorphisms in metabolic enzymes on flavonoid disposition.
Future Perspectives and Emerging Methodologies in Isorhamnetin 3 Glucuronide D3 Research
Advances in Automated Synthesis of Complex Deuterated Flavonoid Conjugates
The synthesis of complex deuterated flavonoid conjugates like Isorhamnetin (B1672294) 3-glucuronide-d3 has traditionally been a complex and time-consuming process. However, recent advances in automated synthesis are set to revolutionize the production of these valuable research compounds. Automated systems, which can be coupled with purification techniques like preparative HPLC, offer higher productivity compared to traditional batch methods. nih.gov
One promising approach involves the use of solid-phase extraction (SPE) columns loaded with microsomes, which contain the necessary UDP-glucuronosyltransferase enzymes for glucuronidation. nih.gov This method allows for the efficient, automated synthesis and isolation of glucuronide metabolites. nih.gov Furthermore, tandem approaches that combine biotransformation with chemical synthesis are proving useful for producing multi-step metabolites, including deuterated analogues. hyphadiscovery.com The development of these automated and semi-automated systems will not only increase the availability of Isorhamnetin 3-glucuronide-d3 for research but also facilitate the synthesis of a wider range of deuterated flavonoid conjugates with high purity.
Table 1: Comparison of Synthesis Methods for Flavonoid Glucuronides
| Feature | Traditional Batch Synthesis | Automated SPE-Microsome System | Tandem Biotransformation & Chemical Synthesis |
| Efficiency | Low to moderate | High | Moderate to high |
| Throughput | Low | High | Moderate |
| Purity of Product | Variable | High | High |
| Scalability | Limited | Scalable | Potentially scalable |
| Manual Labor | High | Low | Moderate |
Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling
The integration of this compound with multi-omics approaches offers a powerful strategy for comprehensive metabolic profiling. By combining transcriptomics, proteomics, and metabolomics, researchers can gain a deeper understanding of the metabolic pathways influenced by this compound. nih.govresearchgate.net For instance, analyzing the correlations between differentially expressed genes, proteins, and the levels of this compound and its downstream metabolites can elucidate the regulatory mechanisms of flavonoid biosynthesis and metabolism. nih.gov
This integrated approach can reveal key enzymes and transcription factors involved in the metabolic fate of isorhamnetin and its conjugates. newswise.com The use of stable isotope-labeled compounds like this compound in these multi-omics studies will be crucial for accurately tracing metabolic fluxes and identifying novel metabolic pathways. nih.gov This comprehensive view will provide valuable insights into the compound's biological activity and its interactions within a complex biological system.
Development of Micro- and Nanofluidic Systems for Isorhamnetin Glucuronide Analysis
The analysis of flavonoid glucuronides, including this compound, is set to be transformed by the development of micro- and nanofluidic systems. These technologies, often referred to as lab-on-a-chip, offer significant advantages over traditional analytical methods like HPLC, including reduced sample and reagent consumption, faster analysis times, and enhanced sensitivity. nih.govresearchgate.net
Microfluidic devices can be used to automate derivatization processes, making flavonoids more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov Nanofluidic systems, operating at an even smaller scale, can exploit unique physical phenomena to achieve highly sensitive and selective separations of complex biological samples. patsnap.com The application of these micro- and nanofluidic platforms will enable high-throughput screening and detailed analysis of this compound and its metabolites in various biological matrices, advancing our understanding of its distribution and function. nih.gov
Expanding the Scope of Stable Isotope Tracer Applications in Flavonoid Research Beyond Pharmacokinetics
The use of stable isotope-labeled compounds like this compound has primarily focused on pharmacokinetic studies. nih.gov However, the application of these tracers is expanding to explore broader aspects of flavonoid research. Stable isotope tracers can provide a dynamic assessment of metabolic changes and help to elucidate the molecular basis for observed kinetic responses. elsevierpure.comsemanticscholar.org
By tracing the metabolic fate of the deuterated label, researchers can investigate the incorporation of isorhamnetin into different cellular components and its influence on various metabolic pathways beyond simple clearance and distribution. nih.gov This can include studying its impact on cellular signaling, gene expression, and interactions with the gut microbiome. nih.govresearchgate.net These expanded applications will provide a more holistic understanding of the physiological roles of isorhamnetin and its metabolites.
Table 2: Potential Applications of this compound in Flavonoid Research
| Research Area | Application of this compound | Potential Insights |
| Metabolic Pathway Analysis | Tracing the flow of the deuterated label through various metabolic pathways. | Identification of novel metabolic routes and key enzymatic steps. |
| Gut Microbiome Interactions | Investigating the metabolism of the deuterated compound by different gut bacteria. | Understanding the role of the microbiome in flavonoid bioactivation and degradation. |
| Cellular Signaling | Following the incorporation of the labeled flavonoid into cellular signaling molecules. | Elucidation of the mechanisms by which flavonoids exert their biological effects. |
| Gene Expression Studies | Correlating the presence of the deuterated compound with changes in gene expression. | Identifying the genetic targets of flavonoid action. |
Refinements in Computational Chemistry and Molecular Dynamics Simulations for Glucuronide-Protein Interactions
Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly powerful tools for investigating the interactions between flavonoid glucuronides and proteins. mdpi.comnih.gov These in silico approaches can predict the binding affinities and modes of interaction between molecules like Isorhamnetin 3-glucuronide and their protein targets. researchgate.net
Recent refinements in these computational methods allow for a more dynamic and accurate representation of these interactions over time. scite.ai By simulating the behavior of the glucuronide-protein complex, researchers can identify key amino acid residues involved in binding and understand the conformational changes that occur upon interaction. acs.org This information is invaluable for predicting the biological activity of flavonoid metabolites and for the rational design of novel therapeutic agents based on flavonoid scaffolds. The integration of computational and experimental data will be crucial for a comprehensive understanding of the molecular mechanisms underlying the effects of this compound. nih.gov
Q & A
Q. What precautions minimize degradation of this compound during long-term cell culture experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
